Ethyl 2-(1-aminocyclobutyl)acetate
Description
Ethyl 2-(1-aminocyclobutyl)acetate is a non-proteinogenic α-amino acid ester, meaning it is not one of the 22 common amino acids found in nature. Its structure is characterized by a four-membered cyclobutane (B1203170) ring attached to an amino acid backbone at the alpha-carbon. This unique structural feature makes it a valuable building block for creating novel molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1199780-20-5 |
| InChI Key | GNTXGTVXRSBOFS-UHFFFAOYSA-N |
Data sourced from PubChem. uni.lu
Properties
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-7(10)6-8(9)4-3-5-8/h2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXGTVXRSBOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic and Analytical Characterization Methodologies in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H and ¹³C NMR Analysis of Ethyl 2-(1-aminocyclobutyl)acetate
¹H NMR spectroscopy for this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The ethyl group protons typically appear as a triplet and a quartet, characteristic of their spin-spin coupling. The protons on the cyclobutyl ring would present as complex multiplets due to their diastereotopic nature and coupling with each other. The methylene (B1212753) protons adjacent to the ester and the amine protons would also have characteristic chemical shifts.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbon of the cyclobutane (B1203170) ring attached to the amine and the acetate (B1210297) group, the methylene carbons of the cyclobutane ring and the ethyl group, and the methyl carbon of the ethyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.2 (triplet) | ~14 |
| Ethyl CH₂ | ~4.1 (quartet) | ~60 |
| C=O | - | ~173 |
| CH₂ (acetate) | ~2.4 (singlet) | ~45 |
| C (quaternary) | - | ~55 |
| Cyclobutyl CH₂ (α to N) | ~1.8-2.2 (multiplet) | ~35 |
| Cyclobutyl CH₂ (β to N) | ~1.6-2.0 (multiplet) | ~15 |
| NH₂ | Variable (broad singlet) | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unequivocally assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the ethyl group's CH₃ and CH₂ protons, and among the various protons of the cyclobutyl ring. libretexts.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. github.iohuji.ac.il It is invaluable for assigning the carbon signals based on their attached protons. For example, the quartet at ~4.1 ppm in the ¹H spectrum would correlate with the carbon signal at ~60 ppm in the ¹³C spectrum, confirming their assignment to the ethyl CH₂ group.
Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound. kashanu.ac.ir
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million. rsc.orggoogleapis.com This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. For this compound (C₈H₁₅NO₂), HRMS would confirm the molecular weight to be approximately 157.1103 g/mol . uni.lu
LC-MSD-Trap-XCT Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MSD-Trap-XCT system is a sophisticated instrument that utilizes an ion trap mass analyzer. scirp.orgsemanticscholar.org This setup allows for tandem mass spectrometry (MS/MS) experiments, where ions of a specific m/z are isolated, fragmented, and their fragment ions are analyzed. This fragmentation pattern provides valuable structural information. In the context of synthesizing derivatives of this compound, an LC-MSD-Trap-XCT was used to record the mass and purity of the synthesized compounds. scirp.orgsemanticscholar.org This demonstrates the utility of this technique in monitoring reaction progress and characterizing products in synthetic chemistry.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 158.1176 |
| [M+Na]⁺ | 180.0995 |
M refers to the molecular ion. The predicted collision cross-section values for various adducts have also been calculated. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes.
For this compound, the IR spectrum would show characteristic absorption bands for the functional groups present:
N-H stretch : The amine group would exhibit one or two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H stretch : The C-H bonds of the alkyl groups (ethyl and cyclobutyl) would show strong absorptions in the 2850-3000 cm⁻¹ region.
C=O stretch : The carbonyl group of the ester is a strong absorber and would show a characteristic sharp peak in the region of 1730-1750 cm⁻¹.
C-N stretch : The C-N bond of the amine would have a stretching vibration in the 1000-1250 cm⁻¹ region.
C-O stretch : The C-O single bonds of the ester group would show absorptions in the 1000-1300 cm⁻¹ range.
In a study involving the synthesis of derivatives of this compound, IR spectra were recorded using a Jasco FTIR-4100 spectrometer in the wavenumber range of 4000-400 cm⁻¹. scirp.orgsemanticscholar.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300-3500 |
| Alkyl (C-H) | Stretch | 2850-3000 |
| Ester (C=O) | Stretch | 1730-1750 |
| Amine (C-N) | Stretch | 1000-1250 |
| Ester (C-O) | Stretch | 1000-1300 |
Chromatographic Purity Assessment and Isolation Techniques
Chromatography is an indispensable tool in the synthetic organic chemist's arsenal. For this compound, various chromatographic methods are employed to monitor its formation, isolate it from synthetic byproducts, and verify its final purity. The choice of technique depends on the scale and objective, from rapid, small-scale reaction monitoring to large-scale preparative purification.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and can also be scaled for preparative purification. shimadzu.com For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. In RP-HPLC, the stationary phase is nonpolar (e.g., a C8 or C18 alkyl-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727).
For analytical purposes, HPLC provides high-resolution separation, allowing for the detection and quantification of impurities with high sensitivity. google.com The basic amine group in this compound can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) support, leading to poor peak shape (tailing). To counteract this, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. This protonates the amine, ensuring a single ionic form and masking the silanol interactions, resulting in sharp, symmetrical peaks.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate significant quantities of the pure compound. iomcworld.com While effective, it is often used as a final polishing step for high-purity material due to its higher cost and solvent consumption compared to flash column chromatography.
Table 1: Typical HPLC Parameters for Analysis of Amino Esters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 22 x 250 mm, 10 µm) iomcworld.com |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid sielc.com | Acetonitrile/Water with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% to 95% Acetonitrile over 15 min) | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min researchgate.net | 15 - 25 mL/min iomcworld.com |
| Detection | UV (e.g., 210 nm), ELSD, or Mass Spectrometry (MS) researchgate.net | UV (e.g., 210 nm) |
| Purpose | Purity determination, impurity profiling | Isolation of pure compound |
Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively to monitor the progress of chemical reactions. libretexts.orgglobalresearchonline.net In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. youtube.com
A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica gel. matec-conferences.org The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, separating the components of the spotted mixture based on their differential affinity for the stationary and mobile phases. globalresearchonline.net
For this compound, a typical mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate. walisongo.ac.id The amine group's basicity can cause streaking on the acidic silica gel. This is often mitigated by adding a small amount of a volatile base, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to the eluent. Visualization is commonly achieved using UV light (if the compound is UV-active) or by staining the plate with a reagent like potassium permanganate (B83412) or ninhydrin (B49086), which reacts with the amine group to produce a colored spot.
Table 2: Example TLC System for Monitoring Synthesis
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 plates matec-conferences.org |
| Mobile Phase (Eluent) | 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine |
| Application | Monitoring the conversion of starting materials to product |
| Visualization | UV light (254 nm) and/or staining with ninhydrin solution |
| Observation | Disappearance of reactant spots and appearance of a new product spot (Rf value changes) |
Silica gel column chromatography is the workhorse technique for purifying organic compounds on a laboratory scale, from milligrams to hundreds of grams. nih.gov It is the primary method used to isolate this compound from unreacted starting materials, reagents, and byproducts after a synthesis is complete. The principle is identical to TLC, but it is performed in a vertical glass column packed with the stationary phase.
The crude reaction mixture is loaded onto the top of the silica gel column, and the mobile phase (eluent) is passed through the column under gravity or positive pressure (flash chromatography). orgsyn.org The components separate into bands that move down the column at different rates. These bands are collected as separate fractions as they exit the column.
A significant challenge in the purification of basic amines like this compound on standard silica gel is the strong, often irreversible, binding to the acidic silanol (Si-OH) groups on the silica surface. biotage.comnacalai.com This can lead to significant product loss and broad, tailing peaks, resulting in poor separation. To overcome this, the silica gel can be "deactivated" by pre-treating it or, more commonly, by adding a small percentage of a basic modifier like triethylamine to the eluent. This competing base neutralizes the acidic sites, allowing the desired amine to elute properly. biotage.com Alternatively, specialized columns packed with amine-functionalized or neutralized silica gel can be used.
Table 3: Typical Conditions for Silica Gel Column Purification
| Parameter | Description |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) orgsyn.org |
| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) + 1% Triethylamine biotage.com |
| Sample Loading | Dry loading (adsorbed onto a small amount of silica) or minimal solvent |
| Fraction Collection | Monitored by TLC to identify fractions containing the pure product |
| Purpose | Large-scale purification and isolation of the target compound |
Strategic Derivatization and Scaffold Functionalization of Ethyl 2 1 Aminocyclobutyl Acetate
Synthesis of Pyrimidine (B1678525) Derivatives Utilizing Ethyl 2-(1-aminocyclobutyl)acetatesemanticscholar.orgoalib.com
The pyrimidine ring is a privileged scaffold in drug discovery, and its incorporation onto the ethyl 2-(1-aminocyclobutyl)acetate framework has been a key area of investigation. semanticscholar.org
Nucleophilic Substitution Reactions with Pyrimidine Scaffoldssemanticscholar.orgoalib.com
The primary amino group of this compound acts as a potent nucleophile, enabling its reaction with electrophilic pyrimidine precursors. A notable example involves the synthesis of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives. semanticscholar.orgscirp.org In this multi-step synthesis, the initial amine is protected and subsequently cyclized with diethyl acetylene (B1199291) dicarboxylate to form the pyrimidine ring. semanticscholar.orgscirp.org The protected amine is later deprotected to yield the key intermediate, which can then undergo further functionalization. semanticscholar.orgscirp.org
Nucleophilic aromatic substitution (SNAr) is another critical reaction type. While direct substitution on a simple pyrimidine ring can be challenging, the presence of activating groups, such as halogens, on the pyrimidine scaffold facilitates these reactions. mdpi.comnih.gov The amino group of this compound can displace leaving groups on the pyrimidine ring, a common strategy for building complex molecules. mdpi.com
Condensation and Cyclization Reactions
Condensation reactions are fundamental to the construction of pyrimidine rings from acyclic precursors. The synthesis of pyrimidine derivatives often involves the cyclocondensation of a compound containing an amidine functionality with a β-dicarbonyl compound. nih.govorganic-chemistry.org While direct use of this compound in a primary condensation to form a pyrimidine ring is not explicitly detailed in the provided context, its amino group can be converted into a guanidine (B92328) or amidine, which can then participate in such cyclization reactions. semanticscholar.orgscirp.org For instance, a common route to pyrimidines is the reaction of an amidine with a β-ketoester. organic-chemistry.org
One documented synthesis involves the cyclization of an intermediate with diethyl acetylene dicarboxylate in the presence of a base like triethylamine (B128534) to yield a dihydroxypyrimidine derivative. semanticscholar.orgscirp.org This is followed by further modifications to achieve the final pyrimidine-functionalized scaffold. semanticscholar.orgscirp.org
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies
To systematically explore the chemical space around the this compound core and to understand how different functional groups impact biological activity, a variety of derivatives have been synthesized.
Carboxamide and Sulfonamide Derivative Synthesissemanticscholar.orgoalib.com
The free amino group on the pyrimidine-derivatized scaffold of this compound is a prime site for the introduction of carboxamide and sulfonamide functionalities. semanticscholar.org
Carboxamide Synthesis: A general procedure for synthesizing carboxamide derivatives involves reacting the key intermediate, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, with various aryl carbonyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758). semanticscholar.orgscirp.org This reaction is typically carried out at a low temperature (0-5 °C) and then allowed to proceed at room temperature. semanticscholar.orgscirp.org The resulting carboxamide derivatives have been synthesized with a range of substituents on the aryl ring, including halogens, nitro groups, and alkyl groups, to investigate their electronic and steric effects on activity. semanticscholar.orgscirp.org
Sulfonamide Synthesis: Similarly, sulfonamide derivatives are prepared by reacting the same pyrimidine intermediate with different substituted aliphatic or aromatic sulfonyl chlorides. researchgate.net This nucleophilic substitution reaction provides a library of sulfonamides for biological evaluation. researchgate.net The synthesis of sulfonamides can also be achieved through a one-pot method from thiols or disulfides in water, using trichloroisocyanuric acid for oxidation, chlorination, and subsequent amination.
Table 1: Synthesis of Carboxamide and Sulfonamide Derivatives
| Derivative Type | Reagents | General Conditions | Reference |
| Carboxamides | Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, Aryl carbonyl chlorides, Triethylamine | Dichloromethane, 0-5 °C to room temperature | semanticscholar.orgscirp.org |
| Sulfonamides | Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, Aliphatic/Aromatic sulfonyl chlorides | Nucleophilic substitution | researchgate.net |
Ester and Amide Modifications
The ester and amide functionalities inherent to the derivatized this compound molecule offer further opportunities for modification to fine-tune properties.
Ester Modification: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid. This is often achieved through saponification using a base like sodium hydroxide (B78521) in a suitable solvent mixture, such as tetrahydrofuran (B95107) and water. nih.gov The resulting carboxylic acid can then be coupled with various amines to form new amide derivatives, expanding the structural diversity of the compound library.
Amide Modification: The amide bond, once formed, is generally stable. However, strategic replacement of an ester with an amide, or vice versa, can significantly impact a molecule's properties. nih.gov For instance, replacing an ester with an amide can increase the number of hydrogen bond donors and alter the molecule's polarity and conformational flexibility. nih.govdundee.ac.uk These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
Exploration of Novel Reaction Pathways for Derivative Formation
The quest for more efficient and diverse synthetic routes has led to the exploration of novel reaction pathways for derivatizing this compound. While specific novel reactions for this exact molecule are not extensively documented in the provided search results, general advancements in synthetic methodology can be applied.
One area of exploration is the use of metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For example, palladium-catalyzed reactions are widely used for the synthesis of complex molecules. organic-chemistry.org The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, offers a more streamlined and environmentally friendly approach to synthesizing derivatives. rsc.org For instance, a one-pot Claisen condensation followed by cyclization has been developed for the synthesis of dihydroxanthones, a strategy that could potentially be adapted for the synthesis of other heterocyclic systems attached to the aminocyclobutyl scaffold. rsc.org
Furthermore, the use of alternative and more stable reagents for sulfonamide synthesis, such as pentafluorophenyl (PFP) sulfonate esters, is an emerging area that avoids the use of unstable sulfonyl chlorides. ucl.ac.uk The exploration of cycloaddition reactions, such as the [3+2] cycloaddition of vinyl sulfonamides with nitrones, can lead to the formation of novel heterocyclic sulfonamide structures. ucl.ac.uk
Computational and Theoretical Investigations of Ethyl 2 1 Aminocyclobutyl Acetate
Conformational Analysis and Energy Landscape Mapping
The three-dimensional structure of a molecule is fundamental to its function and reactivity. For a flexible molecule like ethyl 2-(1-aminocyclobutyl)acetate, which contains a puckered cyclobutane (B1203170) ring and a rotatable ester group, a multitude of conformations are possible. Understanding the relative energies of these conformers and the barriers between them is crucial.
Molecular mechanics (MM) provides a computationally efficient method to explore the vast conformational space of this compound. By employing force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates, MM can rapidly calculate the energies of thousands of different conformations. This allows for the identification of low-energy conformers that are likely to be populated at room temperature.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules over a specific period. researchgate.netnih.gov For this compound, an MD simulation can reveal how the molecule behaves in a dynamic environment, such as in a solvent. mdpi.commdpi.com It can show the transitions between different conformations, the flexibility of the cyclobutane ring, and the rotational freedom of the ethyl acetate (B1210297) side chain. researchgate.net The puckered or "folded" conformation of the cyclobutane ring is a key feature that reduces eclipsing strain compared to a planar arrangement. dalalinstitute.commaricopa.edulibretexts.orglibretexts.org Studies on similar 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position can influence the conformational preference of the ring puckering. nih.govacs.org
An illustrative data table of low-energy conformers identified through molecular mechanics is presented below. The relative energies indicate the stability of each conformation, with lower values being more favorable. Dihedral angles are provided to define the specific geometry of each conformer.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C1-C2-C3) (°) | Dihedral Angle (C2-C1-Cα-C=O) (°) |
| 1 | 0.00 | 25.0 | 60.5 |
| 2 | 0.85 | -24.8 | 175.2 |
| 3 | 1.20 | 24.9 | -65.3 |
This table is illustrative and based on typical values for analogous cyclobutane derivatives.
While molecular mechanics is excellent for exploring conformational space, quantum chemical methods, such as Density Functional Theory (DFT), provide more accurate energies for the identified low-energy conformers. tandfonline.comresearchgate.net DFT calculations solve the electronic structure of a molecule to determine its energy and properties. rsc.org By performing geometry optimizations with DFT, the precise structures and relative energies of the most stable conformers of this compound can be determined with high accuracy. acs.org These calculations can confirm the puckered nature of the cyclobutane ring and provide a more reliable energy ranking of the different conformers. nasa.gov
A comparison of relative energies calculated by molecular mechanics and a higher-level quantum chemical method for the most stable conformers is shown in the table below.
| Conformer | MM Relative Energy (kcal/mol) | DFT Relative Energy (kcal/mol) |
| 1 | 0.00 | 0.00 |
| 2 | 0.85 | 0.95 |
| 3 | 1.20 | 1.55 |
This table is illustrative, demonstrating the expected trend of slightly different relative energies between MM and DFT methods.
Electronic Structure Analysis and Reactivity Prediction
The distribution of electrons within a molecule governs its reactivity. Computational methods can provide a detailed picture of the electronic structure of this compound, allowing for the prediction of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy and shape of these orbitals provide insights into how the molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making this site nucleophilic and prone to reaction with electrophiles. The LUMO is likely to be centered on the carbonyl carbon of the ester group, making it susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -9.5 | N, Cα |
| LUMO | 1.2 | C=O (carbonyl) |
This table presents theoretical energy values and contributing atoms for the frontier molecular orbitals of a molecule similar in structure to this compound.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. acs.org It is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to be attracted to positive charges, while regions of positive potential (typically colored blue) are electron-poor and will be attracted to negative charges.
For this compound, the ESP map would show a region of high negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amino group, confirming their nucleophilic character. A region of positive potential would be expected around the hydrogen atoms of the amino group and the α-carbon, indicating their electrophilic character. These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems.
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This allows for a detailed understanding of the reaction mechanism, including the identification of intermediates and the calculation of activation energies.
For reactions involving this compound, such as N-acylation or ester hydrolysis, computational modeling can elucidate the step-by-step process. By locating the transition state structure for a given reaction, the activation energy can be calculated, which is directly related to the reaction rate. For instance, in an N-acylation reaction, computational methods can model the approach of an acylating agent to the amino group, the formation of a tetrahedral intermediate, and the subsequent departure of a leaving group.
These models can also be used to study the effect of different reagents or reaction conditions on the reaction outcome. For example, the role of a catalyst can be investigated by including it in the computational model and determining how it lowers the activation energy of the reaction. Studies on the synthesis of cyclobutane derivatives often employ computational modeling to understand and predict stereochemical outcomes. The reactivity of the cyclobutane ring itself, particularly in reactions involving ring-opening, can also be explored through these computational techniques. rsc.orgscispace.com
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
The stereoselective formation of the cyclobutane ring, a core feature of this compound, is a central challenge. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating the mechanisms of such transformations. One key approach is the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines. nih.govacs.org
In a theoretical study on the conversion of pyrrolidines to cyclobutanes, DFT calculations have been employed to map out the reaction pathway. nih.govacs.org The mechanism is proposed to proceed through the formation of a 1,1-diazene intermediate, which then extrudes nitrogen to form a 1,4-biradical species that subsequently cyclizes to the cyclobutane product. nih.gov
Transition State Analysis: The search for transition states (TS) is crucial for understanding the kinetics and stereochemical outcome of a reaction. For the pyrrolidine-to-cyclobutane rearrangement, the rate-determining step (rds) was identified as the extrusion of N₂ from the 1,1-diazene intermediate to generate a 1,4-biradical. nih.govacs.org The activation energy for this step has been calculated, providing a quantitative measure of the reaction's feasibility under certain conditions. For instance, in a model system, the activation energy for the concerted nitrogen extrusion was computed to be 17.7 kcal/mol. acs.orgresearchgate.net
Table 1: Calculated Activation Energies for the Rate-Determining Step in Pyrrolidine to Cyclobutane Conversion acs.org
| Reactant Derivative (R group) | Calculated Activation Barrier (kcal/mol) | Experimental Yield (%) |
|---|---|---|
| 2-Cl | 17.7 | 88 |
| H | 16.8 | 75 |
This table is generated based on data for analogous systems and illustrates the application of computational methods.
The geometry of the transition state is critical in determining which stereoisomer is formed. For the stereoretentive formation of the cyclobutane product, the calculations show that the collapse of the open-shell singlet 1,4-biradical is a barrierless process. nih.gov Any rotation around the C-C bonds in the biradical intermediate would lead to the formation of other diastereomers. However, the energy barrier for this rotation is calculated to be higher than the barrierless cyclization, thus explaining the high stereoretentivity of the reaction. acs.org
Intrinsic Reaction Coordinate (IRC) Analysis: IRC analysis is performed to confirm that a calculated transition state connects the correct reactant and product. Starting from the transition state geometry of the nitrogen extrusion step, the IRC path is followed downhill to the reactant (1,1-diazene) and the product (1,4-biradical), confirming the nature of the transformation. nih.gov
Catalyst Design Principles for Stereoselective Transformations
Achieving high enantioselectivity in the synthesis of chiral molecules like this compound often relies on the use of chiral catalysts. Computational studies are instrumental in understanding how these catalysts operate and in designing new, more effective ones. This is particularly relevant for [2+2] cycloaddition reactions, a direct method for forming cyclobutane rings. numberanalytics.com
Dual-Catalysis Systems in Photochemical [2+2] Cycloadditions: A significant challenge in asymmetric photocatalysis is suppressing the racemic background reaction that occurs via direct photoexcitation of the substrate. nih.gov A successful strategy involves a dual-catalyst system, comprising a visible-light-absorbing photocatalyst and a stereocontrolling Lewis acid co-catalyst. nih.gov
The design principle here is that the Lewis acid binds to the substrate, and this complex has a different absorption profile or reactivity compared to the unbound substrate. This allows for selective activation of the catalyst-bound substrate, leading to an enantioenriched product. springernature.com
Chiral Brønsted and Lewis Acid Catalysis: Computational studies have shown that chiral Brønsted acids can be effective in controlling the stereochemistry of [2+2] photocycloadditions. springernature.com DFT calculations can model the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and the substrate in the transition state. These models help to rationalize the observed stereoselectivity and guide the design of catalysts with optimized steric and electronic properties for maximum stereocontrol.
For instance, in the asymmetric [2+2] cycloaddition of enones, a chiral diamine can be used as a catalyst. researchgate.net Upon condensation with the enone, an iminium ion intermediate is formed which absorbs visible light. DFT calculations can be used to model the excited state of this intermediate and how the chiral catalyst shields one face of the molecule, directing the approach of the second reactant and thus controlling the stereochemistry of the cyclobutane product. researchgate.net
Table 2: Principles for Catalyst Design in Stereoselective Cyclobutane Synthesis
| Catalysis Strategy | Key Design Principle | Role of Computational Chemistry |
|---|---|---|
| Chiral Lewis Acid Catalysis | Creation of a well-defined chiral environment upon substrate binding. springernature.com | Modeling catalyst-substrate complexes; identifying key non-covalent interactions that govern stereoselectivity. |
| Chiral Brønsted Acid Catalysis | Asymmetric protonation or hydrogen bonding to control the conformation and reactivity of the substrate. chinesechemsoc.org | Calculating the energetics of different transition states leading to various stereoisomers; rationalizing the role of hydrogen bonding networks. |
The development of new catalysts with enhanced activity and selectivity is a key goal in organic synthesis. For example, novel benzotetramisole Lewis base catalysts with both central and axial chirality have been designed and prepared. nih.gov The synergistic effect of these two chiral elements creates a unique three-dimensional microenvironment that can lead to high levels of stereoselectivity in cycloaddition reactions. nih.gov Computational modeling plays a crucial role in understanding the interplay between the different chiral elements and in predicting the stereochemical outcome of the reaction.
Application of Ethyl 2 1 Aminocyclobutyl Acetate As a Key Building Block in Complex Molecule Synthesis
Role in the Synthesis of Pharmaceutical Intermediates (e.g., Apalutamide Intermediates)
The aminocyclobutane motif is a recognized structural element in modern pharmaceuticals. While derivatives of aminocyclobutane are crucial for certain drugs, the direct role of Ethyl 2-(1-aminocyclobutyl)acetate as a key intermediate in the synthesis of major pharmaceuticals like Apalutamide is not explicitly documented in available research. The synthesis of Apalutamide intermediates typically starts from 1-aminocyclobutane-1-carboxylic acid or its salts, which possess a different chemical structure where the carboxyl group is directly attached to the cyclobutane (B1203170) ring at the same position as the amine.
However, the broader family of aminocyclobutyl esters and derivatives are utilized in creating molecules of medicinal interest. For instance, research has shown the synthesis of a 2-aminocyclobutyl ester derivative of probenecid, a known antihyperuricemic drug, via Steglich esterification. nih.gov Furthermore, vendor information categorizes this compound as an "API intermediate," suggesting its use as a building block in the synthesis of active pharmaceutical ingredients, even if specific drug examples are not provided. This indicates its recognized potential within the pharmaceutical industry for constructing complex molecules, likely due to the desirable properties conferred by the aminocyclobutane group.
Development of Novel Heterocyclic Systems
A significant application of this compound is in the construction of novel heterocyclic compounds, particularly substituted pyrimidines. scirp.org Pyrimidine (B1678525) derivatives are of great interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including drugs with anticancer, antimicrobial, and analgesic properties. scirp.org
Research has demonstrated a synthetic route where a derivative, ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, serves as a key intermediate. scirp.orgsemanticscholar.org This intermediate is synthesized and then reacted with a variety of substituted aryl carbonyl chlorides. The general procedure involves dissolving the pyrimidine intermediate in dichloromethane (B109758), cooling it in an ice bath, and adding triethylamine (B128534). The respective aryl carbonyl chloride is then added, and the reaction proceeds at room temperature. scirp.orgsemanticscholar.org This straightforward nucleophilic substitution reaction on the amino group of the cyclobutane moiety allows for the creation of a library of novel pyrimidine derivatives. scirp.orgresearchgate.net
These newly synthesized compounds, featuring the this compound backbone, have been characterized and evaluated for their potential biological activities, such as anticancer and antioxidant properties. scirp.orgresearchgate.net
Table 1: Examples of Synthesized Pyrimidine Derivatives
| Reactant (Aryl Carbonyl Chloride) | Resulting Derivative (Substituent on Carboxamide) | Reference |
|---|---|---|
| 2-Fluorobenzoyl chloride | 2-Fluorophenyl | scirp.org |
| 4-Chlorobenzoyl chloride | 4-Chlorophenyl | scirp.org |
| 3-Bromobenzoyl chloride | 3-Bromophenyl | scirp.org |
| 3-Nitrobenzoyl chloride | 3-Nitrophenyl | scirp.org |
| 3,5-Dinitrobenzoyl chloride | 3,5-Dinitrophenyl | scirp.org |
| 3-Methoxybenzoyl chloride | 3-Methoxyphenyl | scirp.org |
| 4-tert-Butylbenzoyl chloride | 4-tert-Butylphenyl | scirp.org |
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The current multi-step syntheses of ethyl 2-(1-aminocyclobutyl)acetate and related aminocyclobutane structures often involve hazardous reagents, significant waste generation, and costly purification processes. scirp.orgsemanticscholar.org Future research will prioritize the development of more efficient and environmentally benign synthetic strategies, aligning with the principles of green chemistry. kau.edu.sabeilstein-journals.org
Key areas of focus include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve exploring cycloaddition reactions or C-H activation strategies to build the cyclobutane (B1203170) core more directly.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) with more sustainable alternatives such as water, ethanol, or supercritical fluids. google.com
Catalytic Methods: Shifting from stoichiometric reagents to catalytic amounts of more benign substances, such as biocatalysts (enzymes) or earth-abundant metal catalysts, to reduce waste and improve safety. evitachem.com
Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating. kau.edu.sa
A comparative table illustrating the potential improvements is shown below.
| Current Approach | Future Sustainable Approach | Potential Benefits |
| Multi-step batch synthesis | One-pot or tandem reactions | Reduced purification steps, less solvent waste |
| Use of stoichiometric reagents | Catalytic (e.g., enzymatic, metal) | Higher efficiency, lower waste, improved safety |
| Halogenated solvents (e.g., Dichloromethane) | Green solvents (e.g., Water, Ethanol) | Reduced environmental impact and toxicity |
| Conventional heating | Microwave or sonication | Faster reaction times, lower energy use |
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis of this compound from traditional batch processes to continuous flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. beilstein-journals.orgmit.edu Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. springernature.comrsc.org
Key Advantages of Flow Chemistry:
Enhanced Safety: The small reaction volumes within microreactors minimize the risks associated with handling hazardous reagents or exothermic reactions. beilstein-journals.org
Improved Reproducibility and Scalability: Precise control over reaction parameters (temperature, pressure, stoichiometry) ensures consistent product quality and allows for straightforward scaling by extending the operation time.
Process Intensification: Reactions that are slow in batch can often be accelerated in flow systems due to superior heat and mass transfer.
Automated platforms, guided by algorithms and machine learning, can systematically explore a wide range of reaction conditions to identify optimal synthetic protocols with minimal human intervention. rsc.org This technology enables the rapid generation of derivatives for structure-activity relationship (SAR) studies, significantly speeding up the drug discovery process. springernature.com The integration of flow chemistry with automated systems represents a paradigm shift towards the "on-demand" synthesis of valuable chemical entities like this compound. mit.edu
Exploration of New Catalytic Transformations Involving the Aminocyclobutyl Moiety
The aminocyclobutyl scaffold is a key pharmacophore found in various biologically active molecules. researchgate.netbris.ac.uk Future research will focus on leveraging this moiety in novel catalytic transformations to access new chemical space and create diverse molecular architectures.
Potential Research Avenues:
Asymmetric Catalysis: Developing catalytic enantioselective methods is crucial for producing single-enantiomer drugs, as different stereoisomers can have vastly different biological activities. nih.gov Research into chiral catalysts (e.g., transition metal complexes or organocatalysts) that can control the stereochemistry during the formation or derivatization of the aminocyclobutyl ring is a high-priority area.
C-H Activation/Functionalization: Directly functionalizing the C-H bonds of the cyclobutane ring or the adjacent acetate (B1210297) group offers a highly efficient way to synthesize derivatives. This avoids the need for pre-functionalized starting materials and shortens synthetic sequences.
Photoredox Catalysis: Using visible light and a photocatalyst to initiate novel transformations under mild conditions. rsc.org This approach could enable unique bond formations and functionalizations of the aminocyclobutyl structure that are not accessible through traditional thermal methods.
Ring-Expansion/Rearrangement: Exploring catalytic methods to induce controlled rearrangements or expansions of the cyclobutane ring could lead to the synthesis of novel and structurally complex heterocyclic systems.
| Catalytic Strategy | Potential Transformation | Anticipated Outcome |
| Asymmetric Catalysis | Enantioselective synthesis or derivatization | Access to specific, highly potent stereoisomers |
| C-H Functionalization | Direct attachment of new functional groups | More efficient synthesis of diverse derivatives |
| Photoredox Catalysis | Novel bond formations via radical intermediates | Access to unique chemical structures under mild conditions |
| Gold Catalysis | Cyclization and hydrofunctionalization reactions | Formation of complex heterocyclic systems mdpi.com |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To fully realize the benefits of sustainable and automated synthesis, real-time monitoring of the chemical reactions is essential. Process Analytical Technology (PAT) involves the use of advanced spectroscopic techniques to monitor reaction progress in-situ, providing immediate feedback for process control and optimization. While simple methods like Thin-Layer Chromatography (TLC) are common scirp.orgsemanticscholar.org, more advanced techniques are the future.
Future Implementation of In-Situ Monitoring:
FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by detecting their characteristic vibrational frequencies. They are non-destructive and can be easily integrated into flow reactors via fiber-optic probes.
NMR Spectroscopy: Flow NMR allows for the continuous analysis of reaction mixtures, providing detailed structural information and quantitative data on reaction kinetics and conversion.
Mass Spectrometry: Coupling a mass spectrometer to a flow reactor enables the rapid identification of reaction components and the detection of transient intermediates, offering deep mechanistic insights.
By implementing these advanced analytical tools, researchers can gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound. This knowledge is critical for optimizing reaction conditions, ensuring product quality, and facilitating the smooth operation of automated continuous manufacturing processes.
Q & A
Q. What synthetic routes are commonly employed to prepare Ethyl 2-(1-aminocyclobutyl)acetate?
The synthesis typically involves a multi-step approach:
- Step 1 : React ethyl acetoacetate with an oxetane derivative under acid/base catalysis to form the cyclobutane ring .
- Step 2 : Optimize reaction conditions (e.g., 60–80°C, THF solvent, 12–24 hours) to maximize yield and purity .
- Step 3 : Purify via column chromatography or recrystallization. Example protocol from anticancer derivative synthesis: this compound intermediates are functionalized with carboxamides/sulfonamides via coupling reactions (e.g., EDC/HOBt), followed by HPLC purification .
| Reaction Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | H₂SO₄ or NaOH | |
| Solvent | THF, DMF, or ethyl acetate | |
| Temperature | 60–80°C |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.2–1.4 ppm for ethyl ester protons) to confirm cyclobutane ring formation and substituent positions .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 88 for ethyl acetate fragments) validate molecular weight and purity .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. How should this compound be stored to ensure stability?
- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group .
- Monitor stability via periodic NMR or LC-MS to detect degradation products (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for anticancer applications?
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., para-Cl on benzoyl) to enhance cytotoxicity. Derivatives with para-Cl showed IC₅₀ = 14.0 µM against K562 leukemia cells .
- Mechanistic Insights : Apoptosis induction is confirmed via flow cytometry (cell cycle arrest at G1/S phase) .
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II .
Q. What strategies address challenges in synthesizing the strained cyclobutane ring of this compound?
- Ring-Strain Mitigation : Use photochemical [2+2] cycloaddition under UV light to form the cyclobutane core with minimal byproducts .
- Protection/Deprotection : Temporarily protect the amine group (e.g., Boc-protection) during ring formation to prevent side reactions .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Analyze transition states for nucleophilic substitution at the ester group (e.g., B3LYP/6-31G* level) .
- QSPR Models : Correlate Hammett σ values of substituents with reaction rates for oxidation/reduction pathways .
Data Contradictions and Resolutions
- Synthesis Yields : reports >80% yields for oxetane-derived routes, while notes lower yields (~50%) for carboxamide derivatives. Resolution: Optimize coupling reagent (e.g., switch from EDC to DCC) and reduce steric hindrance .
- Analytical Variability : GC-MS retention times may shift due to solvent impurities. Resolution: Use internal standards (e.g., deuterated ethyl acetate) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
